

# A Technical Guide to the Synthesis of Boric Acid from Borax

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Borax ( $B_4Na_2O_7 \cdot 10H_2O$ )

Cat. No.: B156504

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of boric acid from its precursor, sodium tetraborate decahydrate (borax). It outlines the fundamental chemical principles, detailed experimental protocols, and relevant quantitative data to facilitate a thorough understanding of the process. The synthesis is primarily achieved through the reaction of borax with a strong mineral acid, such as hydrochloric acid or sulfuric acid, followed by purification via recrystallization.

## Core Chemical Principles

The synthesis of boric acid from borax is a straightforward acid-base reaction. Borax, the salt of a weak acid (boric acid) and a strong base (sodium hydroxide), reacts with a strong mineral acid to yield boric acid and the corresponding sodium salt.<sup>[1]</sup> The low solubility of boric acid in cold water compared to its high solubility in hot water is the critical principle exploited for its purification and separation from the highly soluble sodium salt byproduct.<sup>[2][3]</sup>

The general chemical equations for the reactions using hydrochloric acid and sulfuric acid are as follows:

- Using Hydrochloric Acid:  $Na_2B_4O_7 \cdot 10H_2O + 2HCl \rightarrow 4B(OH)_3 + 2NaCl + 5H_2O$ <sup>[4][5]</sup>
- Using Sulfuric Acid:  $Na_2B_4O_7 \cdot 10H_2O + H_2SO_4 \rightarrow 4B(OH)_3 + Na_2SO_4 + 5H_2O$ <sup>[6][7]</sup>

The process involves dissolving borax in hot water, adding the acid to lower the pH, and then cooling the solution to crystallize the boric acid, which is subsequently isolated by filtration.[\[8\]](#)  
[\[9\]](#)

## Quantitative Data: Solubility Profiles

The efficiency of the synthesis and particularly the purification step is highly dependent on the differential solubility of the reactants and products at various temperatures.

### Table 1: Solubility of Boric Acid in Water

This table summarizes the solubility of boric acid at different temperatures, highlighting its significant increase in solubility with rising temperature.[\[10\]](#)[\[11\]](#)

Temperature (°C)	Solubility (g / 100 mL)
0	2.52
10	3.49
20	4.72
30	6.23
40	8.08
60	12.97
80	19.10
100	27.53

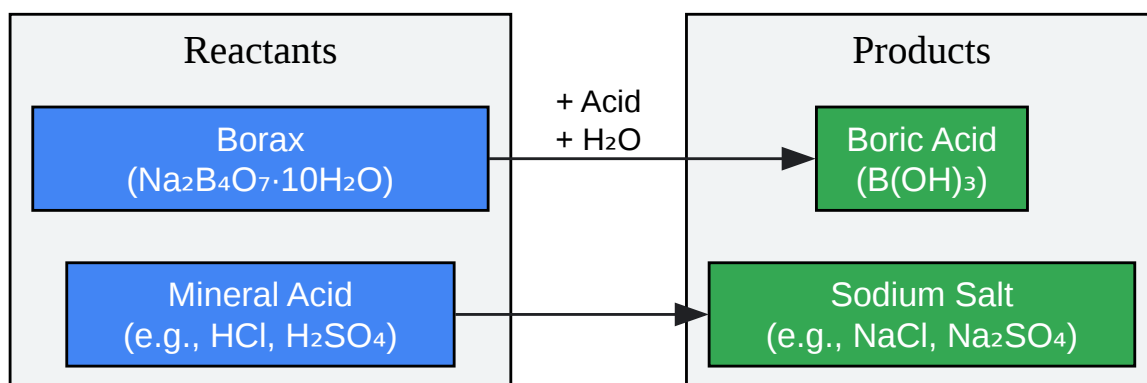
### Table 2: Solubility of Borax in Water

This table presents the solubility of borax, which also increases with temperature.[\[12\]](#)

Temperature (°C)	Solubility (g / 100 mL)
0	~2.0
100	~40.0

## Visualized Pathways and Workflows

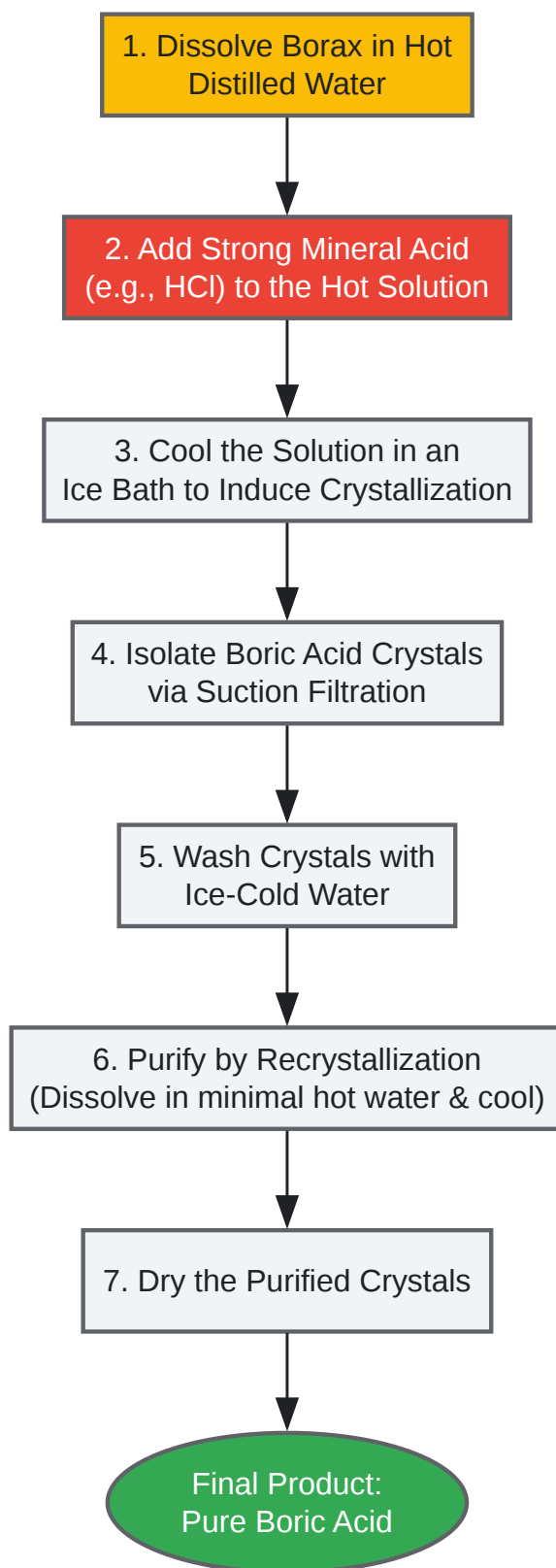
### Chemical Reaction Pathway



[Click to download full resolution via product page](#)

Caption: Reaction pathway for boric acid synthesis from borax.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for boric acid synthesis and purification.

## Experimental Protocols

The following protocols are generalized methodologies based on common laboratory practices for the synthesis of boric acid.[\[3\]](#)[\[7\]](#)[\[8\]](#)

### Protocol 1: Synthesis using Hydrochloric Acid (HCl)

Materials:

- Borax (Sodium tetraborate decahydrate,  $\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$ )
- Concentrated Hydrochloric Acid (HCl, ~37%)
- Distilled Water
- Beakers (250 mL, 600 mL)
- Graduated Cylinders
- Heating apparatus (hot plate)
- Stirring rod
- Ice bath
- Suction filtration apparatus (Büchner funnel, filter flask)
- Filter paper

Procedure:

- **Dissolution:** Weigh approximately 20 g of borax and transfer it to a 600 mL beaker. Add 100 mL of distilled water. Heat the mixture on a hot plate, stirring continuously, until the borax is completely dissolved.
- **Acidification:** While the borax solution is still hot, cautiously add approximately 16 mL of concentrated HCl. Stir the solution continuously during the addition. White crystals of boric acid may begin to precipitate immediately.

- **Crystallization:** Remove the beaker from the heat and allow it to cool to room temperature. Then, place the beaker in an ice bath for at least 20-30 minutes to maximize the crystallization of boric acid.<sup>[3]</sup>
- **Filtration:** Set up the suction filtration apparatus. Wet the filter paper with a small amount of ice-cold distilled water. Pour the cold slurry of boric acid crystals into the Büchner funnel and apply suction.
- **Washing:** Wash the collected crystals with two small portions (10-15 mL each) of ice-cold distilled water to remove the soluble sodium chloride byproduct and any excess HCl.
- **Purification (Recrystallization):** Transfer the crude boric acid crystals to a 250 mL beaker. Add the minimum amount of boiling distilled water required to dissolve the crystals completely. Allow the solution to cool slowly to room temperature and then in an ice bath to form purified crystals.
- **Final Isolation and Drying:** Filter the recrystallized product using suction filtration. Allow the purified crystals to air dry completely on a watch glass or in a desiccator.

## Protocol 2: Synthesis using Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)

### Materials:

- Borax (Sodium tetraborate decahydrate, Na<sub>2</sub>B<sub>4</sub>O<sub>7</sub>·10H<sub>2</sub>O)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>, ~98%)
- Distilled Water
- All apparatus listed in Protocol 1

### Procedure:

- **Dissolution:** Weigh approximately 20 g of borax and dissolve it in 100 mL of distilled water in a 600 mL beaker with heating and stirring, as described in Protocol 1.
- **Acidification:** Prepare a dilute sulfuric acid solution by slowly adding 5 mL of concentrated H<sub>2</sub>SO<sub>4</sub> to 15 mL of cold distilled water in a separate small beaker (Always add acid to water).

Cautiously add this dilute sulfuric acid solution to the hot borax solution with continuous stirring.[7]

- Crystallization, Filtration, and Washing: Follow steps 3, 4, and 5 from Protocol 1. The byproduct in this case is sodium sulfate.
- Purification and Drying: Follow steps 6 and 7 from Protocol 1 to recrystallize and dry the final boric acid product.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. echemi.com [echemi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. youtube.com [youtube.com]
- 4. Boric acid - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. brainly.in [brainly.in]
- 7. m.youtube.com [m.youtube.com]
- 8. emodules.kvv.edu.in [emodules.kvv.edu.in]
- 9. irchemineral.com [irchemineral.com]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. Boric Acid | H<sub>3</sub>BO<sub>3</sub> | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. brainly.com [brainly.com]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis of Boric Acid from Borax]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156504#borax-as-a-precursor-for-boric-acid-synthesis]



**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)